Upadacitinib

説明

Upadacitinib is an oral Janus kinase (JAK)1-selective inhibitor used in the treatment of various diseases such as moderate to severely active rheumatoid arthritis, active psoriatic arthritis, ankylosing spondylitis, non-radiographic axial spondyloarthritis, moderate to severe ulcerative colitis, and moderate to severe Crohn’s disease .

Chemical Reactions Analysis

Upadacitinib exhibits dose-proportional pharmacokinetics and biphasic elimination with a terminal half-life of 9–14 hours . It is consistent between the induction and maintenance periods, and with other patient populations .

科学的研究の応用

Rheumatoid Arthritis (RA) Management

Upadacitinib has shown significant efficacy in managing RA, demonstrating superiority over placebo and standard care therapies. It has also been compared favorably against other treatments like adalimumab and abatacept, offering additional value in RA treatment strategies .

2. Psoriatic Arthritis (PsA) and Ankylosing Spondylitis (AS) Clinical trials have established Upadacitinib’s effectiveness in treating PsA and AS, meeting primary endpoints and showing superiority or non-inferiority to other treatments like adalimumab .

Atopic Dermatitis (AD)

In AD, Upadacitinib has outperformed placebos and even demonstrated superiority to active comparators like dupilumab, marking it as a robust option for AD treatment .

Inflammatory Bowel Diseases (IBD)

Upadacitinib is being used to achieve clinical remission and response in patients with IBD, including ulcerative colitis (UC) and Crohn’s disease (CD), with ongoing evaluations in Phase 3 clinical trials .

Acute Severe Colitis (ASC)

As a rescue therapy for ASC, especially in patients previously exposed to anti-TNF therapy and not improving with IV corticosteroids alone, Upadacitinib may serve as a reasonable alternative medical rescue therapy .

6. Cardiovascular Risk Assessment in RA Patients The safety profile of Upadacitinib is being assessed post hoc in RA patients aged ≥50 years enriched for cardiovascular risk, following increased risk of serious adverse events reported for similar treatments .

作用機序

Target of Action

Upadacitinib is an oral Janus kinase (JAK) inhibitor, specifically targeting JAK1 . JAK enzymes are intracellular cytoplasmic enzymes that play a crucial role in the process of immune-mediated inflammatory diseases . JAK1 is involved in setting up processes that lead to inflammation .

Mode of Action

Upadacitinib works by inhibiting the action of JAK1 . By blocking the action of JAK1, upadacitinib inhibits the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases . This inhibition of JAK1 reduces dose-related toxicity (as seen with some pan-JAK inhibitors) without significantly affecting efficacy .

Biochemical Pathways

Upadacitinib affects the JAK-STAT pathway, which is utilized by proinflammatory cytokines . The inhibition of JAK1 by upadacitinib leads to the disruption of the JAK-STAT signaling pathway, thereby reducing the inflammatory response . Pathway enrichment suggests that upadacitinib affects the histidine and tryptophan biochemical pathways .

Pharmacokinetics

Upadacitinib exhibits dose-proportional pharmacokinetics and biphasic elimination with a terminal half-life of 9–14 hours . Steady-state concentrations were achieved in 24–48 hours with negligible accumulation after twice-daily administration . Upadacitinib’s metabolism is mainly mediated by cytochrome P450 (CYP) 3A4 with a potential minor contribution from CYP2D6 .

Result of Action

The molecular and cellular effects of upadacitinib’s action include the reduction of JAK1 protein expression and suppression of pathogenic CD4 T cell proliferation and pathogenicity while promoting Treg proliferation . Upadacitinib also modulates molecular biomarkers of disease activity, T-helper-cell differentiation, B-cell-mediated responses, gut barrier function, and wound healing .

Action Environment

Genetic predisposition in combination with environmental influences are key drivers of the pathogenesis of diseases treated with upadacitinib, with changes in the microbiome and alterations in the intestinal barrier playing crucial roles leading to abnormal chronic inflammation . The effectiveness of upadacitinib can be influenced by these environmental factors, as well as the patient’s disease severity and age .

Safety and Hazards

Taking Upadacitinib may increase your risk of life-threatening medical problems including serious infections, a hole or tear in your digestive tract, a heart attack or stroke, blood clots, or cancer . It is also recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

将来の方向性

Upadacitinib has shown favorable efficacy and safety in patients with various diseases. Ongoing trials are investigating the use of Upadacitinib in other inflammatory autoimmune diseases . The SELECT Phase III clinical trials evaluated the efficacy of Upadacitinib, and about 30% of patients achieved remission .

特性

IUPAC Name |

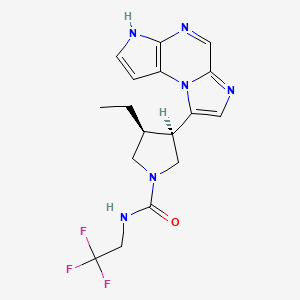

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQFJHHDOKWSHR-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027919 | |

| Record name | Upadacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7. | |

| Record name | Upadacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1310726-60-3 | |

| Record name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310726-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Upadacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310726603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Upadacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Upadacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UPADACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RA0KN46E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

16-19 | |

| Record name | Upadacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)